Propyl 9-oxofluorene-4-carboxylate
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Overview
Description
Propyl 9-oxofluorene-4-carboxylate is an organic compound derived from 9-oxofluorene-4-carboxylic acid It is characterized by a propyl ester functional group attached to the carboxylate moiety of the 9-oxofluorene-4-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 9-oxofluorene-4-carboxylate can be synthesized through the esterification of 9-oxofluorene-4-carboxylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propyl 9-oxofluorene-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 9-oxofluorene-4-carboxylic acid or 9-oxofluorene-4-carboxaldehyde.
Reduction: Propyl 9-hydroxyfluorene-4-carboxylate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propyl 9-oxofluorene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 9-oxofluorene-4-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 9-oxofluorene-4-carboxylic acid, which can then interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-oxofluorene-4-carboxylate
- Ethyl 9-oxofluorene-4-carboxylate
- Butyl 9-oxofluorene-4-carboxylate
Uniqueness
Propyl 9-oxofluorene-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and butyl counterparts. The propyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications where other esters may not be as effective.
Properties
CAS No. |
93321-68-7 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
propyl 9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C17H14O3/c1-2-10-20-17(19)14-9-5-8-13-15(14)11-6-3-4-7-12(11)16(13)18/h3-9H,2,10H2,1H3 |
InChI Key |
KBOAILKKPWSTIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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